molecular formula C25H19ClO5 B7778070 Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate CAS No. 74863-87-9

Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate

Cat. No.: B7778070
CAS No.: 74863-87-9
M. Wt: 434.9 g/mol
InChI Key: UKQHGISLOLACGG-UHFFFAOYSA-M
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Description

Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate is a fused heterocyclic compound featuring a pyrylium core (a six-membered oxygen-containing aromatic ring) fused to a naphthalene system. The 5,6-dihydro modification reduces aromaticity in the pyran ring, while the 2,4-diphenyl substituents enhance steric bulk and electronic delocalization. The perchlorate (ClO₄⁻) counterion stabilizes the cationic pyrylium system through strong electrostatic interactions, contributing to its solubility in polar aprotic solvents and oxidative stability .

For example, benzo[c]pyrylium perchlorate is used as a precursor in one-step syntheses of naphthofuran derivatives, suggesting that similar methods (e.g., acid-catalyzed cyclization) may apply to the target compound . Multi-step approaches involving phosphoryl chloride (POCl₃) and dimethylformamide (DMF)—common in pyrazole and furan syntheses—could also be relevant .

Properties

IUPAC Name

2,4-diphenyl-5,6-dihydrobenzo[h]chromen-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19O.ClHO4/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;2-1(3,4)5/h1-14,17H,15-16H2;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQHGISLOLACGG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)[O+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74863-87-9
Record name Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74863-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic conditions to form the naphthopyrylium core. The reaction conditions often require controlled temperatures and the use of strong acids such as sulfuric acid or perchloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives, altering the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthopyrylium core, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinones, reduction can produce dihydro derivatives, and substitution reactions can lead to a wide range of functionalized naphthopyrylium compounds.

Scientific Research Applications

Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Naphtho[1,2-b]pyrylium Derivatives and Analogues
Compound Core Structure Heteroatom Counterion Molecular Formula* Key Features
Target Compound Naphtho[1,2-b]pyrylium O ClO₄⁻ C₂₅H₁₉ClO₅ High oxidative stability, strong EWG effects from ClO₄⁻
Naphtho[1,2-b]thiopyrylium (analogue) Naphtho[1,2-b]thiopyrylium S C₂₅H₁₉S Reduced electronegativity, enhanced π-delocalization due to sulfur
Benzo[c]pyrylium Perchlorate (precursor) Benzo[c]pyrylium O ClO₄⁻ C₁₂H₉ClO₄ Smaller fused system, used in one-step furan synthesis

*Molecular formulas for the target compound and analogues are inferred from structural data in and synthetic precedents .

  • Electronic Effects : The perchlorate counterion in the target compound acts as a strong electron-withdrawing group (EWG), polarizing the pyrylium core and enhancing electrophilicity. In contrast, the thiopyrylium analogue replaces oxygen with sulfur, lowering electronegativity and increasing resonance stabilization due to sulfur’s larger atomic radius .

Spectral Data and Characterization

While direct spectral data for the target compound are unavailable, comparisons can be inferred:

  • 1H-NMR: Aromatic protons in the target compound’s naphthalene and phenyl groups would resonate at δ 7.5–8.2, similar to naphthofuran derivatives (δ 7.3–8.5 in ). The perchlorate’s EWG effect may slightly deshield protons compared to non-ionic analogues .
  • IR Spectroscopy : A strong C–O stretch (~1650 cm⁻¹) and ClO₄⁻ absorption (~1100 cm⁻¹) would distinguish the target compound from thiopyryliums (C–S stretch ~650 cm⁻¹) .

Biological Activity

Naphtho[1,2-b]pyrylium compounds have garnered attention in recent years due to their unique structural properties and potential biological activities. This article explores the biological activity of the specific compound Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate , focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

Naphtho[1,2-b]pyrylium perchlorate is characterized by its naphthalene core fused with a pyrylium ring. The presence of phenyl groups at positions 2 and 4 enhances its stability and solubility in organic solvents. The perchlorate anion contributes to its overall ionic character.

Synthesis Methods

The synthesis of naphtho[1,2-b]pyrylium compounds typically involves multi-step reactions starting from naphthalene derivatives. Recent studies have reported various synthetic strategies that yield high purity and yield rates:

  • Method A : Reaction of naphthalene derivatives with electrophilic agents under acidic conditions.
  • Method B : Utilization of microwave-assisted synthesis to improve reaction times and yields.

Anticancer Properties

Research indicates that naphtho[1,2-b]pyrylium compounds exhibit significant anticancer activity. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Cell LineIC50 (µM)Mechanism
MCF-75.3Apoptosis induction
HeLa3.8ROS generation
A5494.1Caspase activation

Antimicrobial Activity

Naphtho[1,2-b]pyrylium compounds have also been evaluated for their antimicrobial properties. Studies show they are effective against a range of bacteria and fungi. The antimicrobial activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Anticancer Study : A clinical trial involving ARQ 501 (a derivative of naphtho[1,2-b]pyrylium) showed promising results in phase I trials for patients with solid tumors. The compound exhibited a favorable safety profile while demonstrating efficacy in reducing tumor size.
  • Antimicrobial Study : In vitro tests against multi-drug resistant bacterial strains revealed that naphtho[1,2-b]pyrylium derivatives could serve as potential leads for new antimicrobial agents due to their potent inhibitory effects.

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